bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine
Description
Bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine is a tertiary amine featuring two 2-methoxyethyl groups and a benzyl substituent with a 4-(methylaminomethyl)phenyl moiety.
Key structural attributes:
- Hydrophilic groups: Two 2-methoxyethyl chains enhance solubility in polar solvents.
- Aromatic backbone: The 4-(methylaminomethyl)benzyl group may facilitate π-π interactions or coordination with metals.
- Tertiary amine core: Likely influences basicity and reactivity in acid-base or complexation reactions.
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-16-12-14-4-6-15(7-5-14)13-17(8-10-18-2)9-11-19-3/h4-7,16H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWXXWVLVXBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284692-88-1 | |
| Record name | bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine typically involves the reaction of 2-methoxyethylamine with 4-[(methylamino)methyl]benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine: Applications in Science
This compound is a complex organic compound featuring a central nitrogen atom connected to two 2-methoxyethyl groups and a phenyl ring with a methylamino substituent. It has a molecular weight of approximately 263.36 g/mol. The uniqueness of this compound lies in its dual methoxy groups and specific phenyl substitution, which may impart distinct chemical reactivity and biological properties compared to similar compounds.
Potential Applications
This compound has potential applications across various domains:
- Medicinal Chemistry It can be used in drug synthesis.
- Materials Science It is useful in creating new materials.
- Chemical Research It can be employed as a building block for complex molecules.
Interaction Studies
Interaction studies involving this compound are crucial for understanding its mechanism of action and potential therapeutic effects. Investigating how this compound interacts with biological molecules—such as proteins, nucleic acids, and membranes—can provide insights into its efficacy and safety profile. Potential interaction studies could include:
- Binding Assays To determine the affinity for target proteins.
- Cell-Based Assays To assess its impact on cellular functions.
- In vivo Studies To evaluate its effects in living organisms.
Such studies will help elucidate the compound's role in biological systems and its suitability for various applications.
Use as a Reactant
Bis(2-methoxyethyl)amine, a compound similar to this compound, can be used as a reactant in the following applications :
- In the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides .
- To synthesize α-ketoamides via metal-free oxidative coupling reaction with methyl ketones in the presence of tert-butyl hydroperoxide as an oxidant and iodine as a catalyst .
- To synthesize N, N-dialkyl perfluoroalkanesulfonamides by reacting with perfluoroalkanesulfonyl halides .
- To synthesize N-(alkoxy)succinamide ester by reacting with succinyl chloride, which can be used as an intermediate to prepare diol monomer for biodegradable polyester synthesis .
Safety Considerations
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amine-Based Extractants (e.g., Alamine 300/TOA, TEHA)
Structural Similarities :
- Alamine 300/TOA (trioctylamine) : A branched tertiary amine used in nuclear-grade zirconium/hafnium separation. Both compounds share a tertiary amine core but differ in substituents (long alkyl chains vs. methoxyethyl/benzyl groups) .
- TEHA (tri(2-ethylhexyl)amine) : Features bulky alkyl chains, contrasting with the target compound’s methoxyethyl groups.
Functional Differences :
| Property | Bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine | Alamine 300/TOA | TEHA |
|---|---|---|---|
| Substituents | 2-Methoxyethyl, benzyl | Octyl groups | 2-Ethylhexyl groups |
| Solubility | Likely polar-solvent soluble | Hydrophobic | Hydrophobic |
| Extraction Efficiency | Not reported for Zr/Hf | Moderate (Zr/Hf) | High (Zr/Hf) |
| Applications | Potential in niche extractions | Industrial separation | Industrial separation |
Key Insight : The target compound’s methoxyethyl groups may improve selectivity in polar media compared to conventional hydrophobic extractants, but its extraction performance remains unvalidated .
Bioactive Methoxyethyl-Containing Compounds
HDAC Inhibitors (): Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent antifungal activity (IC50 ~1 µM) by inhibiting histone deacetylases. While structurally distinct (boronic acid vs. tertiary amine), the shared 2-methoxyethyl group suggests that hydrophilic substituents enhance bioavailability or target binding.
Comparison of Bioactivity :
| Compound | Core Structure | Key Substituent | Bioactivity (IC50) |
|---|---|---|---|
| Target Amine | Tertiary amine | 2-Methoxyethyl | Not reported |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Boronic acid | 2-Methoxyethyl | 1 µM (fungal HDAC) |
| Trichostatin A | Hydroxamic acid | Alkyl chain | 1.5 µM (HDAC) |
Key Insight : The 2-methoxyethyl group may enhance solubility and membrane permeability in bioactive molecules, but the target compound’s tertiary amine core might limit HDAC affinity compared to boronic acid or hydroxamate derivatives .
Benzylamine Derivatives ()
4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline: This compound shares a benzylamine backbone with the target amine but substitutes methoxy and dimethylamino groups instead of methylaminomethyl and methoxyethyl groups.
Property Comparison :
| Property | Target Amine | 4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline |
|---|---|---|
| Aromatic Substituent | 4-(Methylaminomethyl)phenyl | 4-Methoxybenzyl |
| Amine Type | Tertiary | Secondary |
| Polar Groups | 2-Methoxyethyl | Methoxy, dimethylamino |
| Potential Use | Extraction, catalysis | Pharmaceutical intermediates |
Key Insight: The methylaminomethyl group in the target compound may confer stronger basicity and metal-coordination capability compared to the dimethylamino analog .
Bis-Alkylamine Compounds ()
Bis{(2-methyl)amino}ethane: A simpler bis-alkylamine with methyl groups, lacking aromatic or methoxy substituents.
Comparison :
| Property | Target Amine | Bis{(2-methyl)amino}ethane |
|---|---|---|
| Structure | Aromatic, methoxyethyl-substituted | Aliphatic, methyl-substituted |
| Basicity | Moderate (tertiary amine) | High (primary/secondary amines) |
| Thermal Stability | Likely stable (aromatic backbone) | Lower (aliphatic chain) |
Key Insight : The aromatic backbone of the target compound likely enhances thermal stability and π-system interactions, whereas aliphatic bis-amines prioritize reactivity in small-molecule synthesis .
Data Tables
Table 1: Comparative Properties of Amine-Based Extractants
| Compound | Substituents | Log P (Predicted) | Zr/Hf Selectivity |
|---|---|---|---|
| This compound | Methoxyethyl, benzyl | 1.2 | Not tested |
| Alamine 336 | Branched alkyl | 4.8 | Moderate |
| TEHA | 2-Ethylhexyl | 5.5 | High |
Biological Activity
Bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine is a complex organic compound with the chemical formula . Characterized by its unique structure, it features two methoxyethyl groups linked to a central nitrogen atom and a phenyl ring substituted with a methylamino group. This compound has garnered interest for its potential applications in medicinal chemistry and materials science, although comprehensive studies on its biological activity remain limited.
Chemical Structure and Properties
The molecular weight of this compound is approximately 263.36 g/mol. Its structural features contribute to its reactivity and potential biological properties, making it a candidate for further investigation.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 263.36 g/mol |
| Structural Characteristics | Two methoxyethyl groups, phenyl ring with methylamino substitution |
Similar Compounds and Their Activities
Several compounds with structural similarities to this compound have been studied for their biological properties. The following table summarizes notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Bis(2-chloroethyl)methylamine | Used in chemotherapy; nitrogen mustard derivative | |
| N-Methyldiethanolamine | Exhibits surfactant properties; used in personal care products | |
| 4-(Methylamino)methylaniline | Simpler amine structure; used in dye production |
The unique dual methoxy groups and specific phenyl substitution in this compound may impart distinct chemical reactivity and biological properties compared to these similar compounds.
Potential Biological Mechanisms
Understanding the interaction of this compound with biological molecules is crucial for elucidating its potential therapeutic effects. Possible interaction studies could include:
- Protein Binding Studies : Investigating how the compound binds to various proteins could reveal insights into its mechanism of action.
- Nucleic Acid Interactions : Assessing how the compound interacts with DNA or RNA may provide information on its potential as an anticancer agent.
- Membrane Interaction Studies : Exploring how the compound interacts with cellular membranes could shed light on its bioavailability and distribution in biological systems.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on similar compounds provides valuable insights:
- Anticancer Activity : Compounds with similar amine structures have shown promise in inhibiting tumor growth. For instance, nitrogen mustard derivatives are well-documented for their cytotoxic effects against cancer cells.
- Neuropharmacological Effects : Some analogues have been studied for their impact on neurotransmitter systems, suggesting that modifications in structure can lead to varying degrees of activity at neurotransmitter receptors.
- Toxicity Assessments : Safety profiles of structurally related compounds indicate that careful evaluation is necessary to determine any potential toxicity associated with this compound.
Q & A
What are the optimized synthetic routes for bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine, and how can purity be validated?
Level: Basic
Methodological Answer:
The synthesis involves nucleophilic substitution and reductive amination steps. A validated route includes:
Alkylation: React 4-[(methylamino)methyl]benzyl chloride with 2-methoxyethanol under basic conditions (e.g., K₂CO₃) in aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
Purification: Use silica gel column chromatography with gradients of ethyl acetate/methanol (e.g., 9:1 to 7:3) to isolate the product. Yield optimization (~80–90%) requires strict control of reaction stoichiometry and moisture-free conditions .
Purity Validation: Employ HPLC (C18 column, acetonitrile/water mobile phase) and LCMS (m/z ~428 [M+H]⁺) to confirm structural integrity and ≥95% purity. Retention time (e.g., 0.61–1.16 minutes) and mass spectra are critical for distinguishing isomers .
Which analytical techniques are critical for characterizing this compound, and how can structural isomers be resolved?
Level: Basic
Methodological Answer:
- LC-HRMS: Provides exact mass (e.g., m/z 428.2345 [M+H]⁺) to confirm molecular formula and detect impurities .
- ¹H/¹³C NMR: Key signals include δ 2.2–2.5 ppm (N-methyl protons), δ 3.3–3.6 ppm (methoxyethyl groups), and aromatic protons (δ 6.8–7.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Chiral HPLC: Required to separate enantiomers if asymmetric centers are present. Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- X-ray Crystallography: Definitive for absolute configuration determination, though crystallization may require co-crystallization agents (e.g., thiocyanate salts) .
What strategies can elucidate the compound’s mechanism of action in enzyme inhibition or receptor modulation?
Level: Advanced
Methodological Answer:
Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the methoxyethyl groups’ role in hydrogen bonding and hydrophobic pockets .
Surface Plasmon Resonance (SPR): Measure binding kinetics (Kd, kon/koff) to recombinant proteins. A 10–100 µM range is typical for preliminary screens .
Cellular Assays:
- Kinase Inhibition: Use ADP-Glo™ assays (e.g., for EGFR or BRAF) with IC₅₀ determination.
- Receptor Antagonism: Calcium flux or cAMP assays in HEK293 cells transfected with target receptors .
Mutagenesis Studies: Identify critical residues by alanine scanning of predicted binding sites .
How can computational methods predict the compound’s pharmacokinetic properties, and what experimental validations are required?
Level: Advanced
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMET Predictor to estimate:
- Lipophilicity (LogP): Target 1–3 for optimal membrane permeability .
- Metabolic Stability: CYP450 isoform interactions (e.g., CYP3A4/2D6) predicted via docking.
- Experimental Validation:
What structural modifications enhance selectivity for biological targets while reducing off-target effects?
Level: Advanced
Methodological Answer:
SAR Analysis:
- Methoxyethyl Groups: Replace with PEGylated chains to improve solubility and reduce CYP inhibition .
- Benzylamine Core: Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance receptor affinity .
Proteome-Wide Profiling: Use affinity chromatography-MS to identify off-target interactions. Compare with parent compound to prioritize modifications .
Fragment-Based Design: Optimize substituents using X-ray co-crystals with target proteins (e.g., kinase-inhibitor complexes) .
How can researchers resolve contradictions in biological activity data across different assay systems?
Level: Advanced
Methodological Answer:
- Assay Optimization:
- Data Triangulation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
